molecular formula C12H18N2O B8666424 3-Amino-2'-ethyl-6'-methylpropionanilide

3-Amino-2'-ethyl-6'-methylpropionanilide

Cat. No.: B8666424
M. Wt: 206.28 g/mol
InChI Key: ATSGOICIGSRYNV-UHFFFAOYSA-N
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Description

4-Hydroxy-3-isobutylpiperidine is a piperidine derivative characterized by a hydroxyl group at the 4-position and an isobutyl substituent at the 3-position of the six-membered ring. This compound is of interest in medicinal chemistry due to the piperidine scaffold's prevalence in bioactive molecules.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-amino-N-(2-ethyl-6-methylphenyl)propanamide

InChI

InChI=1S/C12H18N2O/c1-3-10-6-4-5-9(2)12(10)14-11(15)7-8-13/h4-6H,3,7-8,13H2,1-2H3,(H,14,15)

InChI Key

ATSGOICIGSRYNV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CCN)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine derivatives are widely studied for their pharmacological roles.

2.1. Structural Analogues and Key Differences
Compound Substituents Key Features
4-Hydroxy-3-isobutylpiperidine - 4-OH, 3-isobutyl Balanced hydrophilicity/lipophilicity; potential CNS activity due to BBB penetration.
4-(4-Fluorophenyl)-4-Hydroxy Piperidine - 4-OH, 4-(4-fluorophenyl) Aromatic ring enhances rigidity and π-π interactions; fluorine increases metabolic stability.
4-(4-Hydroxy-phenyl)-(3S,4S)-3-piperidinol - 4-OH, 3-OH, 4-phenyl (stereospecific) Dual hydroxyl groups enhance solubility; stereochemistry may affect receptor binding.
Ethyl 2-(piperidin-4-yl)acetate - Ester at position 2, 4-piperidinyl Ester group increases lipophilicity; likely a prodrug with improved absorption.
4-Hydroxy-4-methyl-2-pentanone - Non-piperidine; 4-OH, branched alkyl chain Demonstrates how non-cyclic structures reduce ring strain but limit target specificity.
2.2. Physicochemical and Pharmacokinetic Properties
Property 4-Hydroxy-3-isobutylpiperidine 4-(4-Fluorophenyl)-4-Hydroxy Piperidine Ethyl 2-(piperidin-4-yl)acetate
Molecular Weight (g/mol) ~173.25 (estimated) ~225.26 (estimated) 185.23 (exact)
logP ~1.8 (moderate lipophilicity) ~2.5 (higher due to aryl group) 1.2 (lower than expected)
Hydrogen Bond Donors 1 (OH) 1 (OH) 1 (ester oxygen)
BBB Permeability Moderate (predicted) Low (due to aromatic bulk) High (ester enhances lipophilicity)
Solubility (mg/mL) ~50 (aqueous, estimated) ~20 (lower due to fluorine) 100 (high in organic solvents)
2.4. Contrasting Features and Limitations
  • Aryl vs. Alkyl Substituents : Fluorophenyl groups () improve metabolic stability but reduce solubility compared to isobutyl.
  • Stereochemistry : Cis-diol configurations () may improve target binding but complicate synthesis.
  • Ester vs. Hydroxyl Groups : Esters () enhance absorption but require enzymatic activation, adding variability.

Preparation Methods

Nitro-to-Amino Reduction via Iron/HCl Systems

A widely adopted approach for introducing amino groups involves the reduction of nitro precursors. For example, 2-hydroxy-3-nitro-5-bromopyridine undergoes reduction using iron powder and hydrochloric acid to yield 2-hydroxy-3-amino-5-bromopyridine with 85% efficiency. Adapting this method, 3-nitro-2'-ethyl-6'-methylpropionanilide could be synthesized by nitrating the parent propionanilide, followed by iron/HCl reduction. Critical parameters include:

  • Solvent selection : Methanol or ethanol optimizes solubility and reaction kinetics.

  • Stoichiometry : A 3:1 molar ratio of iron to nitro substrate ensures complete reduction.

  • Post-treatment : Neutralization with aqueous NaOH and recrystallization from ethanol enhances purity.

This method avoids costly catalysts but requires careful pH control to prevent over-reduction.

Propionylation of Aniline Derivatives

Direct Acylation Using Propionyl Chloride

Propionanilides are typically synthesized via Schotten-Baumann acylation. Reacting 2'-ethyl-6'-methylaniline with propionyl chloride in the presence of aqueous NaOH yields the target compound. Key considerations:

  • Base choice : Potassium hydroxide (2.5 equiv.) in THF at 0–5°C minimizes side reactions.

  • Workup : Extraction with dichloromethane and silica gel chromatography achieves >90% purity.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 3-amino-2'-ethyl-6'-methylaniline can be coupled with propionic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method, adapted from peptide synthesis, offers:

  • Mild conditions : Reactions proceed at room temperature in DMF.

  • High yields : 82–91% isolated yields are typical for analogous anilides.

Catalytic Cross-Coupling Strategies

Buchwald-Hartwig Amination

Palladium-catalyzed amination enables the introduction of amino groups into halogenated propionanilides. For instance, 3-bromo-2'-ethyl-6'-methylpropionanilide reacts with ammonia under Pd(OAc)₂/Xantphos catalysis to afford the target compound.

  • Catalyst system : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv.).

  • Solvent/temperature : Toluene at 110°C for 12 hours.

  • Yield : 68–72% for analogous substrates.

Hydrogenation of Nitriles

Reducing 3-cyano-2'-ethyl-6'-methylpropionanilide with H₂ and Ra-Ni in ethanol at 50 psi achieves 78% conversion to the amino derivative. This method is scalable but requires specialized equipment.

Reductive Amination Pathways

Ketone Intermediate Reduction

Condensing 2'-ethyl-6'-methylaniline with propionaldehyde forms an imine, which is reduced using NaBH₄ or H₂/Pd-C. For example:

  • Imine formation : Ethanol, 60°C, 4 hours.

  • Reduction : NaBH₄ (2 equiv.) in THF, 0°C to RT, 89% yield.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityPurity (%)
Iron/HCl Reduction75–85LowHigh88–92
EDC Coupling82–91HighModerate95–98
Buchwald-Hartwig68–72HighLow90–93
Reductive Amination85–89MediumHigh91–94

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